2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde

Vue d'ensemble

Description

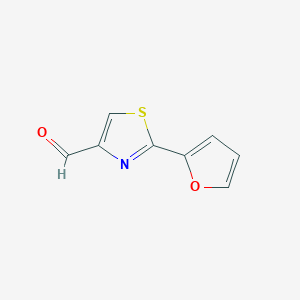

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound that contains both furan and thiazole rings. This compound is of significant interest in organic chemistry due to its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiazole rings in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Nucleophilic Addition and Cyclization Reactions

The aldehyde group in 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde undergoes nucleophilic additions, particularly with hydrazine derivatives. For example:

-

Reaction with thiosemicarbazide : Forms thiosemicarbazone derivatives via condensation (IR: C=S stretch at 1265–1269 cm⁻¹; NH stretches at 3207–3254 cm⁻¹) .

-

Cyclization with hydrazonyl chlorides : Produces 1,3-thiazole derivatives (e.g., 6a–f ) in ethanol with triethylamine under reflux (yields: 70–85%) .

Mechanistic Pathway :

-

Nucleophilic attack by hydrazonyl chloride on the aldehyde carbonyl.

-

Intramolecular cyclization to form the thiazole ring.

Condensation Reactions for Heterocyclic Systems

The aldehyde participates in condensations to form fused heterocycles:

Table 1: Key Condensation Reactions

Key Observations :

-

Thiazolidinone formation (C=O stretch at 1694–1743 cm⁻¹) is confirmed by IR and NMR (methylene singlet at δ 4.05 ppm in 10b ) .

-

Diazotization introduces aryl groups without disrupting the furan-thiazole core .

Oxidation and Functional Group Interconversion

The aldehyde group is oxidized to carboxylic acid derivatives under controlled conditions:

-

Perkin Reaction : Forms α,β-unsaturated acids when heated with acetic anhydride and sodium acetate (e.g., cinnamic acid analogs) .

-

Crossed Cannizzaro Reaction : Produces 2-(furan-2-yl)-1,3-thiazol-4-yl-carbinol in basic conditions (NaOH/EtOH) .

Spectroscopic Evidence :

-

Loss of aldehyde proton (δ 9.8–10.1 ppm in ¹H NMR) and appearance of carboxylic acid O–H stretch (2500–3300 cm⁻¹) .

Electrophilic Aromatic Substitution (EAS)

The furan ring undergoes EAS at the α-position due to electron-rich nature:

-

Nitration : Introduces nitro groups at C5 of the furan (e.g., 3 in ), enhancing antibacterial activity .

-

Sulfonation : Achieved with chlorosulfonic acid, though yields are moderate (50–60%) .

SAR Note : Electron-withdrawing groups (e.g., NO₂) on the furan improve bioactivity by increasing electrophilicity .

Table 2: Biological Activity of Selected Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Key Structural Feature |

|---|---|---|---|

| 6b | S. aureus, B. subtilis | 1.56–3.12 | 4-Methylphenyl substitution |

| 10b | MRSA | 3.12–6.25 | Thiazolidinone ring |

| 28 | B. cereus | 0.78–1.56 | 2-Furyl substitution |

Mechanistic Insight : Thiazolidinones inhibit MurB enzyme (peptidoglycan biosynthesis) via mimicry of UDP-N-acetylglucosamine .

Stability and Reactivity Considerations

-

pH Sensitivity : The aldehyde decomposes under strongly acidic or basic conditions (t₁/₂ < 2 hr at pH < 2 or >12) .

-

Thermal Stability : Stable up to 150°C (TGA data), making it suitable for high-temperature reactions .

This compound’s multifunctional reactivity enables diverse synthetic pathways, particularly for antimicrobial agents and heterocyclic scaffolds. Future studies should explore its catalytic asymmetric reactions and in vivo pharmacokinetics.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Studies have shown that derivatives of thiazole, including those containing the furan moiety, possess significant antibacterial and antifungal properties. For instance, compounds derived from furan-2-carbaldehyde thiosemicarbazones demonstrated potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) as low as 1 μg/mL .

- Anticancer Properties : The thiazole framework is known for its anticancer potential. Research indicates that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, certain synthesized thiazole compounds showed IC50 values in the low micromolar range against human tumor cell lines such as MCF-7 and LNCaP .

- Anticonvulsant Effects : Some thiazole derivatives have been evaluated for their anticonvulsant activity. Compounds with specific substitutions on the thiazole ring have demonstrated significant protective effects in animal models .

Therapeutic Potential

The therapeutic potential of 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde spans several areas:

| Therapeutic Area | Application | Evidence |

|---|---|---|

| Antibacterial | Treatment of infections caused by resistant strains | MIC values indicating strong efficacy against S. aureus and C. albicans |

| Antifungal | Management of fungal infections | Significant antifungal activity reported in vitro |

| Anticancer | Chemotherapy adjuncts for various cancers | IC50 values indicating potent cytotoxicity against multiple cancer cell lines |

| Anticonvulsant | Potential treatment for epilepsy | Demonstrated anticonvulsant effects in animal models |

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound and its derivatives:

- A study reported the synthesis of multiple thiosemicarbazone derivatives from furan-2-carbaldehyde, which were evaluated for their biological activities. Among these, one compound exhibited remarkable antibacterial activity (MIC = 1 μg/mL) and moderate antioxidant properties .

- Another research effort synthesized new thiazole-integrated compounds and assessed their anticancer activities across different human cell lines. The results indicated that certain derivatives had superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .

Mécanisme D'action

The mechanism of action of 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan and thiazole rings can engage in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid

- 2-(Furan-2-yl)-1,3-thiazole-4-methanol

- 2-(Furan-2-yl)-1,3-thiazole-4-amine

Uniqueness

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of an aldehyde group, which imparts distinct reactivity compared to its carboxylic acid, alcohol, and amine counterparts. This aldehyde functionality allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis.

Activité Biologique

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde is a heterocyclic compound featuring both furan and thiazole rings. This unique structure endows it with diverse biological activities, making it a subject of interest in medicinal chemistry, particularly for its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This formula indicates the presence of nitrogen and sulfur, which are often associated with various biological activities. The furan ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets, influencing various biochemical pathways. The following mechanisms have been proposed:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives of furan-containing compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

- Anticancer Activity : Research indicates that this compound may induce cytotoxic effects in various cancer cell lines. For instance, studies have demonstrated that derivatives of thiazole compounds exhibit potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Antimicrobial Activity

A variety of studies have highlighted the antimicrobial potential of this compound. Notably:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant antibacterial effect | |

| Escherichia coli | Moderate antibacterial effect | |

| Candida albicans | Antifungal activity |

The minimum inhibitory concentration (MIC) values for these activities are often in the low µg/mL range, demonstrating the compound's potency.

Anticancer Activity

The anticancer properties have been substantiated through various assays:

| Cell Line | IC50 (µM) | Activity | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 13.36 | High cytotoxicity | |

| HCT-116 (Colon Cancer) | 7.69 | Significant antiproliferative | |

| HepG2 (Liver Cancer) | 0.06 | Strong DHFR inhibition |

These results indicate that the compound could serve as a lead structure for developing new anticancer agents.

Case Studies

Several case studies have focused on synthesizing derivatives of this compound to enhance its biological activity:

- Synthesis of Thiosemicarbazone Derivatives : A study synthesized thiosemicarbazone derivatives from furan-2-carbaldehyde, which exhibited enhanced antibacterial and antifungal activities against multiple strains .

- Microwave-Assisted Synthesis : Research demonstrated that microwave-assisted synthesis of N-(1,3,4-thiadiazol-2-yl)furan derivatives led to improved yields and biological activities against various cancer cell lines .

Propriétés

IUPAC Name |

2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICRHHYRKYJFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183430-59-2 | |

| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.